Cas no 868218-11-5 (1-methanesulfonyl-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole)

1-methanesulfonyl-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 1-methanesulfonyl-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole
- VU0489562-1
- 1-(methylsulfonyl)-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole
- 1-methylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole
- 868218-11-5
- SR-01000015424-1
- F1804-0196
- SR-01000015424
- AKOS024609719
- 1-methanesulfonyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
-
- インチ: 1S/C12H13F3N2O2S2/c1-21(18,19)17-6-5-16-11(17)20-8-9-3-2-4-10(7-9)12(13,14)15/h2-4,7H,5-6,8H2,1H3
- InChIKey: HGBOMNZZSRTGRV-UHFFFAOYSA-N
- SMILES: S(C)(N1C(=NCC1)SCC1C=CC=C(C(F)(F)F)C=1)(=O)=O
計算された属性
- 精确分子量: 338.03705449g/mol
- 同位素质量: 338.03705449g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 500
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.4Ų
- XLogP3: 2.3
1-methanesulfonyl-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1804-0196-5mg |
1-methanesulfonyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
868218-11-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1804-0196-50mg |
1-methanesulfonyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
868218-11-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1804-0196-20mg |
1-methanesulfonyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
868218-11-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1804-0196-5μmol |
1-methanesulfonyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
868218-11-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1804-0196-10μmol |
1-methanesulfonyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
868218-11-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1804-0196-30mg |
1-methanesulfonyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
868218-11-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1804-0196-4mg |
1-methanesulfonyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
868218-11-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1804-0196-20μmol |
1-methanesulfonyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
868218-11-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1804-0196-75mg |
1-methanesulfonyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
868218-11-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1804-0196-1mg |
1-methanesulfonyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
868218-11-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
1-methanesulfonyl-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole 関連文献
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
1-methanesulfonyl-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazoleに関する追加情報
Introduction to 1-methanesulfonyl-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole (CAS No. 868218-11-5)
The compound 1-methanesulfonyl-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole, identified by its CAS number 868218-11-5, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including a methanesulfonyl moiety and a trifluoromethyl substituent, contributes to its unique chemical properties and reactivity, making it a promising candidate for further exploration.
Recent studies have highlighted the importance of imidazole derivatives in the design of bioactive molecules. The 4,5-dihydro-1H-imidazole core is a well-known scaffold in medicinal chemistry, frequently employed in the development of drugs targeting various biological pathways. The structural features of this compound, particularly the sulfanyl group and the trifluoromethyl moiety, are strategically positioned to enhance interactions with biological targets, thereby improving pharmacological efficacy.
The methanesulfonyl group in the molecule introduces a polar character, which can influence solubility and binding affinity. This feature is particularly relevant in drug design, where optimizing solubility is crucial for achieving desirable pharmacokinetic profiles. Additionally, the 3-(trifluoromethyl)phenylmethyl substituent adds another layer of complexity, potentially modulating metabolic stability and bioavailability. These structural elements collectively contribute to the compound's potential as a lead molecule in drug discovery.
In the context of contemporary pharmaceutical research, the development of novel heterocyclic compounds remains a cornerstone of innovation. The imidazole derivative described here aligns with this trend, leveraging advanced synthetic methodologies to create structurally diverse molecules. The integration of fluorine-containing groups, such as the trifluoromethyl substituent, is particularly noteworthy. Fluorine atoms are widely recognized for their ability to enhance metabolic stability and binding affinity, making them indispensable in modern drug design.
Current research efforts in medicinal chemistry often focus on identifying compounds that exhibit high selectivity and potency. The structural complexity of 1-methanesulfonyl-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole suggests that it may possess such characteristics. Preliminary computational studies have indicated that this compound could interact with specific biological targets with high affinity. These findings are supported by experimental data demonstrating its binding interactions with certain enzymes and receptors.
The synthesis of this compound involves sophisticated organic transformations that highlight the expertise required in modern pharmaceutical chemistry. Key steps include the introduction of the methanesulfonyl group and the installation of the trifluoromethyl substituent on the phenyl ring. These synthetic strategies are critical for achieving the desired molecular architecture and ensuring optimal pharmacological properties.
One of the most intriguing aspects of this molecule is its potential application in addressing unmet medical needs. The combination of structural features makes it a versatile tool for exploring new therapeutic avenues. Researchers are particularly interested in its potential as an inhibitor or modulator of enzymes involved in inflammatory pathways. Such applications could have significant implications for treating chronic diseases characterized by dysregulated inflammatory responses.
Advances in spectroscopic techniques have enabled detailed characterization of this compound, providing insights into its conformational dynamics and electronic properties. NMR spectroscopy has been instrumental in elucidating its molecular structure, while computational methods have been used to predict its behavior in different environments. These analytical approaches are essential for understanding how the compound interacts with biological systems.
The role of fluorine-containing compounds in drug development cannot be overstated. The presence of multiple fluorine atoms in this molecule enhances its lipophilicity and metabolic stability, key factors that influence drug efficacy and safety. Furthermore, fluorine atoms can participate in hydrogen bonding interactions with biological targets, further improving binding affinity.
Future research directions may explore derivatives of this compound to optimize its pharmacological profile further. By modifying specific functional groups or introducing additional substituents, scientists can fine-tune its properties for specific therapeutic applications. The flexibility offered by this molecular framework makes it an attractive candidate for structure-activity relationship (SAR) studies.
In conclusion,1-methanesulfonyl-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole (CAS No. 868218-11-5) represents a significant contribution to pharmaceutical chemistry. Its complex structure and unique functional groups position it as a promising lead molecule for drug discovery efforts aimed at addressing various diseases.
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